molecular formula C10H12N6 B15010936 3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine

3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B15010936
M. Wt: 216.24 g/mol
InChI Key: CPKBSUOSXJJXRR-WUXMJOGZSA-N
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Description

3-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is a chemical compound that belongs to the class of triazole derivatives. This compound is known for its unique structure, which includes a triazole ring and a hydrazone linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-amino-1,2,4-triazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

3-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its triazole ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures.

Properties

Molecular Formula

C10H12N6

Molecular Weight

216.24 g/mol

IUPAC Name

3-N-[(E)-(4-methylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C10H12N6/c1-8-2-4-9(5-3-8)6-12-14-10-15-13-7-16(10)11/h2-7H,11H2,1H3,(H,14,15)/b12-6+

InChI Key

CPKBSUOSXJJXRR-WUXMJOGZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=NN=CN2N

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NN=CN2N

Origin of Product

United States

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